methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
CAS No.: 1660130-41-5
Cat. No.: VC6227852
Molecular Formula: C14H13NO4S2
Molecular Weight: 323.38
* For research use only. Not for human or veterinary use.
![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate - 1660130-41-5](/images/structure/VC6227852.png)
Specification
CAS No. | 1660130-41-5 |
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Molecular Formula | C14H13NO4S2 |
Molecular Weight | 323.38 |
IUPAC Name | methyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Standard InChI | InChI=1S/C14H13NO4S2/c1-18-10-5-3-9(4-6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7- |
Standard InChI Key | GWQMDTXXGVOOMR-XFFZJAGNSA-N |
SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC |
Introduction
Chemical Identity and Molecular Characteristics
The compound’s IUPAC name, methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate, reflects its intricate architecture:
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A 1,3-thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen atoms).
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A (5Z)-4-methoxybenzylidene group at position 5, indicating a Z-configured double bond between the heterocycle and the aromatic ring.
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An acetate ester substituent at position 3.
Molecular Formula:
Molecular Weight: 339.39 g/mol (calculated from atomic masses).
Key Structural Features:
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The thiazolidinone ring contributes to planarity and conjugation, enabling π-π stacking interactions .
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The 4-methoxy group on the benzylidene moiety enhances electron density, influencing reactivity and binding interactions .
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The Z configuration at the C5 double bond imposes steric constraints, potentially affecting biological activity .
Structural and Spectroscopic Analysis
X-ray Crystallography (Analog-Based Inference):
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Planarity: The thiazolidinone ring and benzylidene group adopt a nearly coplanar arrangement (dihedral angle < 5°), facilitating π-π interactions .
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Hydrogen Bonding: Intramolecular O–H⋯O and C–H⋯S bonds stabilize the conformation, as seen in related structures .
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Crystal Packing: N–H⋯O hydrogen bonds form chains, while C=O⋯π interactions (3.45–3.60 Å) enhance lattice stability .
Spectroscopic Data (Predicted):
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